

An In-Depth Technical Guide to 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-1-iodo-3-methylbenzene

Cat. No.: B039796

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-1-iodo-3-methylbenzene** (CAS No: 116632-40-7), a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis.^{[1][2][3]} This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis via the Sandmeyer reaction, and explores its applications in palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-chlorine bonds makes this compound a valuable intermediate for the regioselective synthesis of complex molecules, a critical aspect of modern drug discovery and development. This guide is intended to serve as a key resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical Identity and Physical Properties

2-Chloro-1-iodo-3-methylbenzene is a substituted aromatic hydrocarbon containing chloro, iodo, and methyl functional groups. Its unique substitution pattern and the presence of two different halogen atoms make it a valuable synthon for further chemical transformations.

Table 1: Chemical Identifiers and Nomenclature

Identifier	Value
IUPAC Name	2-Chloro-1-iodo-3-methylbenzene[1]
CAS Number	116632-40-7[1][2][3]
Molecular Formula	C ₇ H ₆ ClI[1][2][3]
Synonyms	1-Iodo-2-chloro-3-methyl-benzene

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	252.48 g/mol [1][2][3]
Density	1.806 g/cm ³ (Predicted)[4]
Boiling Point	248.9 °C at 760 mmHg (Predicted)[4]
Flash Point	104.3 °C (Predicted)[4]
LogP	3.6 (Predicted)[1]
Solubility	Insoluble in water (Predicted)[4]

Synthesis of 2-Chloro-1-iodo-3-methylbenzene

A common and effective method for the synthesis of aryl iodides from primary aryl amines is the Sandmeyer reaction.[[5](#)][[6](#)][[7](#)] This reaction involves the diazotization of an aniline derivative followed by treatment with an iodide salt. The following is a representative experimental protocol for the synthesis of **2-Chloro-1-iodo-3-methylbenzene** from 2-chloro-3-methylaniline.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Starting Material: 2-Chloro-3-methylaniline (CAS: 29027-17-6)

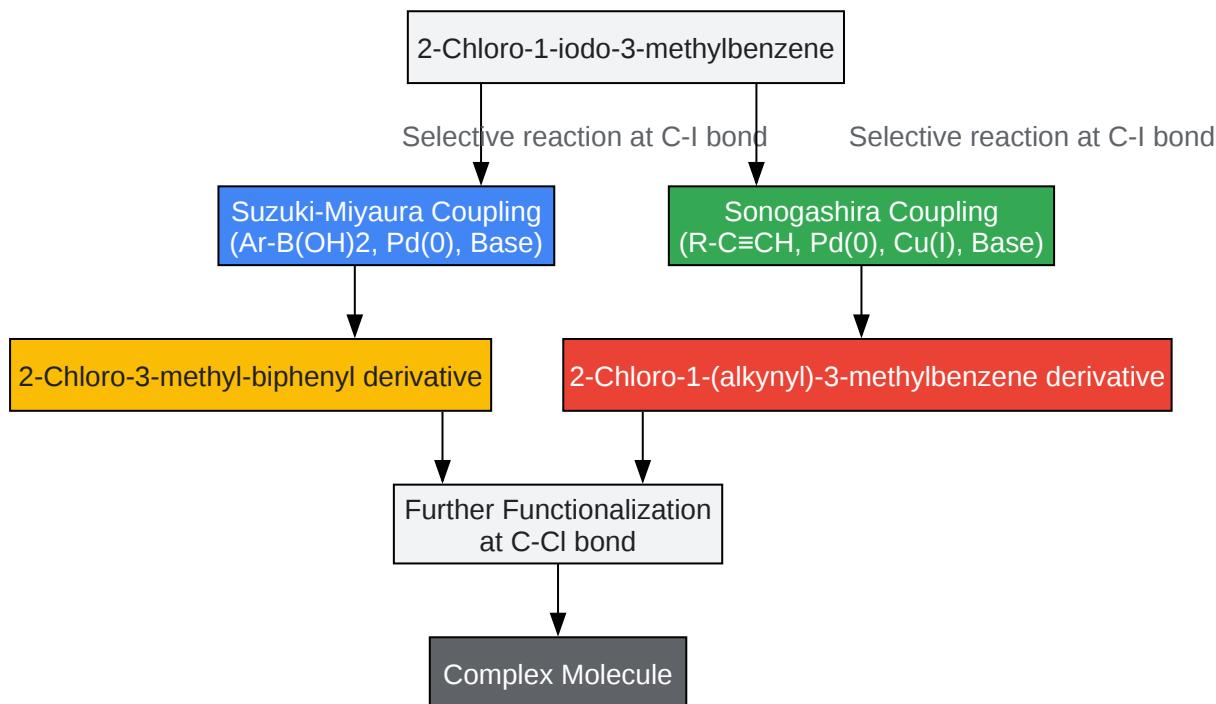
Reagents and Solvents:

- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Potassium Iodide (KI)
- Ice
- Diethyl ether or Dichloromethane
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Deionized Water

Procedure:**• Diazotization:**

- In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-3-methylaniline in a mixture of concentrated hydrochloric acid and water.
- Cool the solution to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
- Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

• Iodination:


- In a separate beaker, dissolve potassium iodide in water.

- Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification:
 - Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure **2-Chloro-1-iodo-3-methylbenzene**.

Applications in Organic Synthesis: Regioselective Cross-Coupling

A key application of **2-Chloro-1-iodo-3-methylbenzene** in drug development and organic synthesis lies in its utility in palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for regioselective functionalization. The C-I bond is more reactive and will preferentially undergo oxidative addition to a palladium(0) catalyst, leaving the C-Cl bond intact for subsequent transformations. This enables a stepwise and controlled construction of complex molecular architectures.

Below is a logical workflow illustrating the sequential functionalization of **2-Chloro-1-iodo-3-methylbenzene** using two common palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.

[Click to download full resolution via product page](#)

Sequential Cross-Coupling Workflow

This diagram illustrates how **2-Chloro-1-iodo-3-methylbenzene** can be selectively functionalized at the more reactive iodo position via either a Suzuki-Miyaura or Sonogashira coupling. The resulting chloro-substituted intermediate can then undergo a second cross-coupling reaction at the chloro position, leading to the synthesis of complex, multi-substituted aromatic compounds.

Spectral Data (Representative)

While experimentally obtained spectra for **2-Chloro-1-iodo-3-methylbenzene** are not readily available in the public domain, the following table provides predicted and analogous spectral data to aid in its characterization.

Table 3: Representative Spectral Data

Spectrum	Predicted/Analogous Data
¹ H NMR	Aromatic protons are expected in the range of δ 7.0-7.6 ppm. The methyl protons would appear as a singlet around δ 2.3-2.5 ppm.
¹³ C NMR	Aromatic carbons are expected in the range of δ 120-145 ppm. The carbon bearing the iodine atom would be significantly shielded (around δ 90-100 ppm). The methyl carbon would appear around δ 20-25 ppm.
IR (Infrared)	Expected peaks for C-H stretching of the aromatic ring (~3000-3100 cm^{-1}), C-H stretching of the methyl group (~2850-2960 cm^{-1}), C=C stretching of the aromatic ring (~1450-1600 cm^{-1}), and C-Cl stretching (~700-800 cm^{-1}).
Mass Spec (MS)	The molecular ion peak $[\text{M}]^+$ would be expected at m/z 252, with a characteristic isotopic pattern for one chlorine atom ($[\text{M}+2]^+$ at ~33% of $[\text{M}]^+$).

Safety and Handling

As with all halogenated aromatic compounds, **2-Chloro-1-iodo-3-methylbenzene** should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

2-Chloro-1-iodo-3-methylbenzene is a valuable and versatile building block for organic synthesis. Its differential reactivity in palladium-catalyzed cross-coupling reactions provides a powerful tool for the regioselective construction of complex molecules, which is of particular interest to researchers in drug discovery and materials science. This technical guide serves as a foundational resource for understanding and utilizing this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-1-iodo-3-methylbenzene | C7H6ClI | CID 17750948 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1-iodo-3-methylbenzene | CAS#:116632-40-7 | Chemsoc [chemsoc.com]
- 3. rdchemicals.com [rdchemicals.com]
- 4. Page loading... [guidechem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Chloro-1-iodo-3-methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039796#cas-number-and-iupac-name-for-2-chloro-1-iodo-3-methylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com